molecular formula C22H32N4O4 B3011884 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 2310097-08-4

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No. B3011884
CAS RN: 2310097-08-4
M. Wt: 416.522
InChI Key: NJKOAZLVJKFFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the use of various intermediates. In the context of pyrimidine derivatives, which are of interest due to their biological activities, several papers discuss the synthesis of related compounds. For instance, the synthesis of carbon-14 and carbon-13 labeled pyrimidine derivatives was described, involving intermediates such as R-(+)-[13C]-Trolox® and various chloro-pyrimidines . Another study reported the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . These synthetic routes typically involve the formation of key intermediates followed by coupling reactions to build the desired molecular framework.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. Single-crystal X-ray diffraction analysis has been used to confirm the crystal structure of synthesized compounds, revealing details such as layered structures and hydrogen-bonded networks . For example, a study on a salt-type adduct formed between a nitrosopyrimidine derivative and piperidine showed a structure containing 20 independent hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the structure or to study their reactivity. The retro-Claisen reaction was used to synthesize a pyridinium carboxylate derivative, demonstrating the versatility of pyrimidine chemistry . Additionally, the anti-angiogenic and DNA cleavage activities of certain pyrimidine derivatives were studied, indicating that these compounds can interact with biological macromolecules and potentially lead to therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The study of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand revealed insights into non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) that can influence the physical properties and stability of the complexes . Additionally, the selective coordination to zinc(II) through the terpyridine domain of pyrimidine-terpyridine derivatives was investigated, showing preferential binding and the formation of coordination polymers with distinct π-stacking interactions .

Scientific Research Applications

Synthesis and Biological Evaluation

This compound is a key intermediate in the synthesis of various heterocyclic compounds. Research has shown that derivatives of such compounds possess significant biological activities, including insecticidal, antibacterial, anticancer, and anti-angiogenic properties. For example, derivatives have been evaluated for their potential in treating cognitive disorders through selective brain penetration and inhibition of specific enzymes related to cognitive function (Verhoest et al., 2012). Furthermore, the synthesis techniques often involve microwave irradiation for cyclocondensation processes, highlighting modern approaches to chemical synthesis (Deohate & Palaspagar, 2020).

Anticancer and Antimicrobial Activities

Several studies focus on the synthesis of novel pyrazolopyrimidines and pyran derivatives, evaluating their anticancer and antimicrobial activities. These efforts aim to identify new therapeutic agents that are effective against various types of cancer and resistant bacterial strains. The synthesis of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016). Similarly, the development of polysubstituted 4H-pyran derivatives through microwave-assisted synthesis has been explored for their anticancer activity, indicating a potential route for discovering new anticancer compounds (Hadiyal et al., 2020).

properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKOAZLVJKFFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.